N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide
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Overview
Description
N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide: is a chemical compound characterized by its unique structure, which includes a long alkyl chain (octadecanamide) and two trimethoxysilylpropyl groups attached to the nitrogen atom. This compound belongs to the class of silane coupling agents, which are known for their ability to improve the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide typically involves the reaction of octadecanamide with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The process is optimized to achieve high yield and purity, with the final product being purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trimethoxysilyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving mild heating.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of silylated products.
Scientific Research Applications
Chemistry: In chemistry, N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with enhanced properties.
Biology: The compound finds applications in biological research, particularly in the modification of surfaces to promote cell adhesion and growth. It is used to coat surfaces of biomedical devices to improve their biocompatibility.
Medicine: In the medical field, this compound is used in drug delivery systems to enhance the stability and efficacy of therapeutic agents. It is also utilized in the development of biomaterials for tissue engineering.
Industry: Industrially, the compound is used in the production of coatings, adhesives, and sealants. It improves the mechanical properties and durability of materials, making it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide exerts its effects involves the formation of covalent bonds between organic and inorganic materials. The trimethoxysilyl groups react with hydroxyl groups on the surface of inorganic materials, forming siloxane bonds that enhance adhesion. The long alkyl chain provides flexibility and compatibility with organic materials.
Molecular Targets and Pathways: The primary molecular targets are the hydroxyl groups on the surface of inorganic materials. The reaction pathway involves the hydrolysis of the trimethoxysilyl groups to form silanol, which then reacts with the hydroxyl groups to form siloxane bonds.
Comparison with Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar structure but lacks the long alkyl chain.
N,N-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with an ethylene linker instead of a long alkyl chain.
Uniqueness: N,N-Bis[3-(trimethoxysilyl)propyl]octadecanamide is unique due to its long alkyl chain, which provides enhanced flexibility and compatibility with organic materials. This makes it particularly suitable for applications requiring strong adhesion between organic and inorganic components.
Properties
Molecular Formula |
C30H65NO7Si2 |
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Molecular Weight |
608.0 g/mol |
IUPAC Name |
N,N-bis(3-trimethoxysilylpropyl)octadecanamide |
InChI |
InChI=1S/C30H65NO7Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-30(32)31(26-23-28-39(33-2,34-3)35-4)27-24-29-40(36-5,37-6)38-7/h8-29H2,1-7H3 |
InChI Key |
WUTJWHLHRLGNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
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